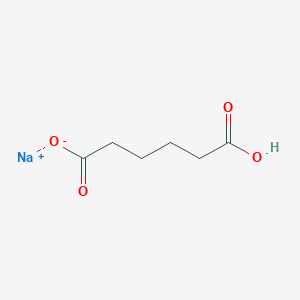

Sodium hydrogen adipate

説明

Sodium hydrogen adipate, also known as monosodium adipate, is an organic compound with the chemical formula C6H9NaO4. It is the sodium salt of adipic acid, which is a dicarboxylic acid. This compound is commonly used as a buffering agent and acidity regulator in various industrial and food applications.

準備方法

Synthetic Routes and Reaction Conditions: Sodium hydrogen adipate is typically synthesized by the neutralization of adipic acid with sodium hydroxide. The reaction is as follows:

C6H10O4 (adipic acid) + NaOH (sodium hydroxide) → C6H9NaO4 (sodium hydrogen adipate) + H2O (water)

This reaction is usually carried out in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of sodium hydroxide to an aqueous solution of adipic acid. The reaction mixture is then stirred and allowed to react completely. The resulting solution is concentrated and crystallized to obtain pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions.

Reduction: It is not commonly involved in reduction reactions.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives of adipic acid.

Substitution: Substitution reactions can produce different metal adipates depending on the cation used.

科学的研究の応用

Food Industry

Sodium hydrogen adipate plays a crucial role in the food industry as a food additive. It is designated by the E number E356 and is primarily used for:

- Buffering Agent : Maintains pH stability in food products, enhancing flavor and preservation.

- Acidity Regulator : Helps control acidity levels, improving the overall quality of processed foods.

- Texture Enhancer : Inhibits retrogradation in starches, which improves texture and shelf-life of food products.

Table 1: Applications in Food Industry

| Application | Description |

|---|---|

| Buffering Agent | Stabilizes pH levels in food products |

| Acidity Regulator | Controls acidity for better taste and preservation |

| Texture Enhancer | Improves texture and prolongs shelf-life by inhibiting starch retrogradation |

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its properties help stabilize active ingredients, ensuring their efficacy over time.

- Stabilization : Enhances the stability of sensitive compounds within formulations.

- Bioavailability : May influence the absorption rates of certain medications due to its ionic nature .

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Stabilization | Stabilizes active pharmaceutical ingredients |

| Bioavailability | May enhance absorption rates of medications |

Industrial Applications

This compound is also employed in various industrial processes:

- Polymer Production : Used in the synthesis of polymers and resins.

- Chemical Reactions : Acts as a buffering agent in chemical processes .

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Polymer Production | Used in creating nylon and other synthetic materials |

| Chemical Reactions | Functions as a buffering agent to maintain pH levels |

Case Study 1: Food Preservation

A study highlighted the effectiveness of this compound in prolonging the shelf-life of bread products. The addition of this compound significantly reduced staling rates by inhibiting starch retrogradation. The results indicated an extended freshness period compared to control samples without this compound.

Case Study 2: Drug Stability

Research conducted on a pharmaceutical formulation containing this compound demonstrated improved stability of active ingredients under varying temperature conditions. The study found that formulations with this compound maintained their potency longer than those without it.

Biodegradation and Environmental Impact

This compound is biodegradable and does not accumulate in nature. Studies show that it decomposes into non-toxic metabolites within a few days when disposed of properly, making it environmentally friendly compared to other chemical additives .

作用機序

The primary mechanism of action of sodium hydrogen adipate is its ability to act as a buffering agent. It helps maintain a stable pH in solutions by neutralizing excess acids or bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential.

Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it primarily functions as a pH regulator. Its action is based on the chemical equilibrium between adipic acid and its sodium salt form.

類似化合物との比較

Sodium adipate (disodium adipate): This compound is the disodium salt of adipic acid and has similar buffering properties.

Potassium adipate: The potassium salt of adipic acid, used for similar purposes as sodium hydrogen adipate.

Calcium adipate: The calcium salt of adipic acid, also used as a buffering agent and acidity regulator.

Uniqueness: this compound is unique in its specific buffering capacity and solubility properties compared to other adipate salts. Its ability to maintain pH stability in various environments makes it particularly valuable in both scientific research and industrial applications.

生物活性

Sodium hydrogen adipate, also known as sodium adipate, is a sodium salt derived from adipic acid. This compound has garnered attention in various fields, including biochemistry, food science, and pharmacology, due to its unique biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and implications in health and disease.

This compound is characterized by its dicarboxylic acid structure, which allows it to participate in various biochemical reactions. The compound is soluble in water, dissociating into sodium ions and adipate ions upon dissolution. This property enables it to act as a buffering agent, maintaining pH stability in biological systems and food products.

Target of Action: this compound primarily interacts with enzymes involved in fatty acid metabolism. It acts as a substrate for these enzymes, facilitating the conversion of adipic acid derivatives into energy through metabolic pathways such as β-oxidation.

Mode of Action: Upon entering the body or a biochemical system, this compound releases sodium ions and adipate ions. These ions play crucial roles in cellular signaling and metabolic regulation. The compound's buffering capacity helps maintain optimal pH levels for enzymatic reactions .

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Fatty Acid Metabolism: It participates in the β-oxidation pathway, where it is converted into intermediates that are further broken down to produce energy. This process is essential for energy homeostasis in cells.

- pH Regulation: The compound's ability to buffer pH makes it valuable in both food preservation and physiological processes. By stabilizing pH levels, it influences various biochemical reactions sensitive to acidity.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption: When ingested, this compound is readily absorbed in the gastrointestinal tract.

- Distribution: It is distributed throughout the body via sodium-dependent transport mechanisms.

- Metabolism: The compound undergoes metabolic conversion primarily in the liver, where it participates in fatty acid metabolism.

- Excretion: Sodium ions are excreted through urine, while adipate ions may be metabolized or excreted depending on physiological conditions .

Case Study 1: Dietary Sodium Intake and Health Outcomes

A study examined the effects of dietary sodium intake on cardiovascular outcomes among patients with heart failure. Although this compound was not directly tested, its role as a sodium source emphasizes the importance of monitoring sodium levels in dietary interventions. The study found no significant association between dietary sodium intake and clinical outcomes over 24 months .

Case Study 2: Electrocatalytic Production

Research involving an electrocatalytic membrane reactor (ECMR) demonstrated an efficient method for producing sodium adipate from cyclohexanone. The study achieved an 88.3% conversion rate under optimized conditions, showcasing the compound's potential industrial applications .

Biological Effects

Cellular Effects: this compound influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to affect sodium ion concentrations within cells, impacting various cellular processes such as metabolism and signaling .

Dosage Effects: In animal models, low doses of this compound were well-tolerated with no significant adverse effects observed. However, excessive intake can lead to elevated sodium levels, posing risks for individuals with conditions like hypertension.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Fatty Acid Metabolism | Acts as a substrate for enzymes involved in metabolism |

| pH Regulation | Buffers acidity in biological systems |

| Cellular Signaling | Modulates ion concentrations affecting cell functions |

| Industrial Applications | Used in food preservation and as a chemical intermediate |

特性

IUPAC Name |

sodium;6-hydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGGIOPQLKEIGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940524 | |

| Record name | Sodium 5-carboxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18996-34-4 | |

| Record name | Sodium hydrogen adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018996344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-carboxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。